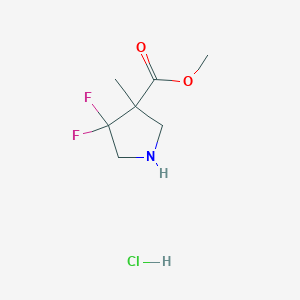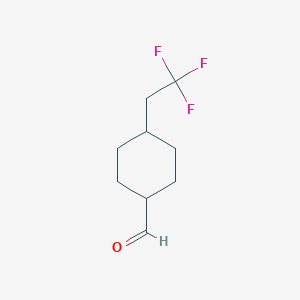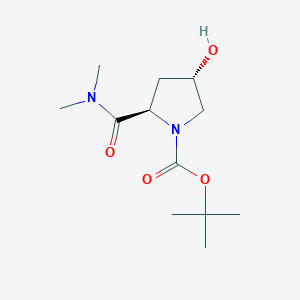
N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a dimethylcarbamoyl group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Addition of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be added through a carbamoylation reaction, typically using dimethylcarbamoyl chloride in the presence of a base.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for efficient mixing and temperature control, as well as advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides and a strong base.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a new alkyl-substituted pyrrolidine derivative.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (2R,4S)-2-(methylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
- Tert-butyl (2R,4S)-2-(ethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
- Tert-butyl (2R,4S)-2-(propylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the dimethylcarbamoyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H22N2O4 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(15)6-9(14)10(16)13(4)5/h8-9,15H,6-7H2,1-5H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
UYDCRNHLCFHHFR-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)N(C)C)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15305415.png)
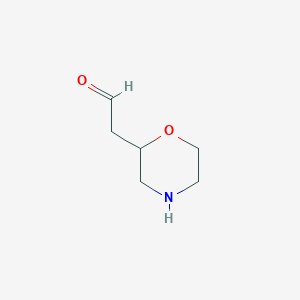
![(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B15305443.png)
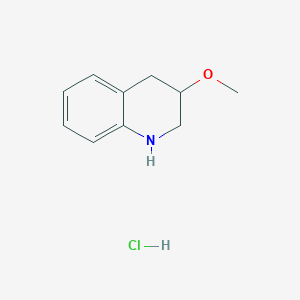
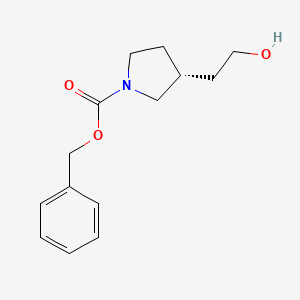
![{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B15305456.png)
![Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15305466.png)

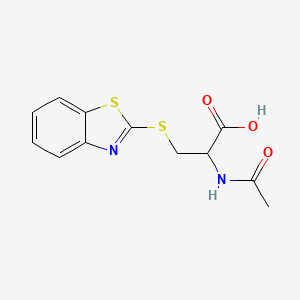
![Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride](/img/structure/B15305511.png)
